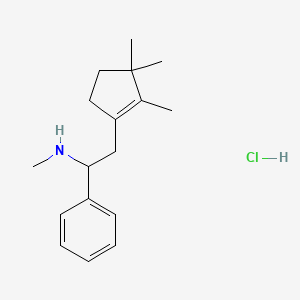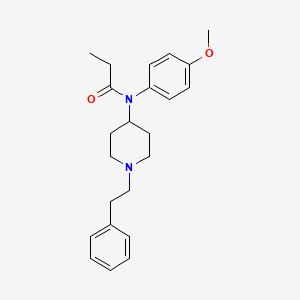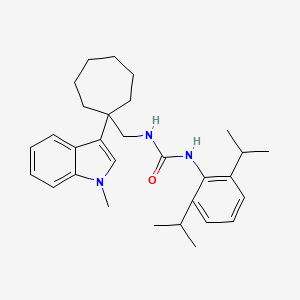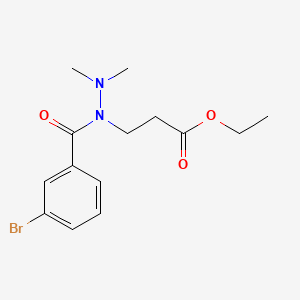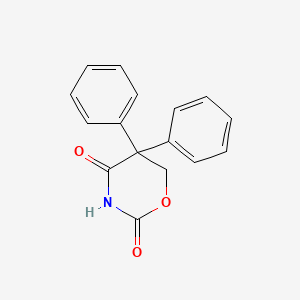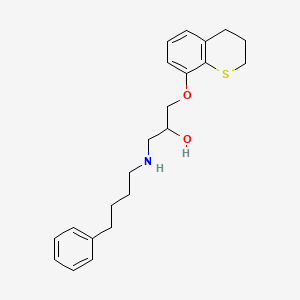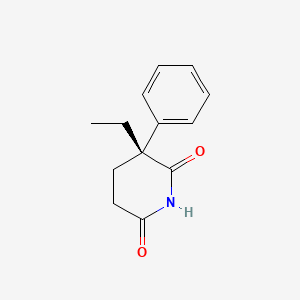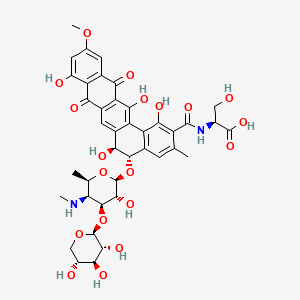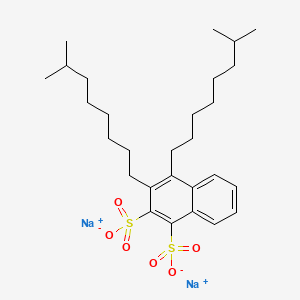
Naphthalenedisulfonic acid, diisononyl-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalenedisulfonic acid, diisononyl-, disodium salt is a chemical compound that belongs to the class of naphthalenesulfonic acids. It is characterized by the presence of two sulfonic acid groups attached to a naphthalene ring, with diisononyl groups and disodium ions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenedisulfonic acid, diisononyl-, disodium salt typically involves the sulfonation of naphthalene. The process begins with the reaction of naphthalene with sulfur trioxide (SO₃) in the presence of oleum (a solution of SO₃ in sulfuric acid). This reaction introduces sulfonic acid groups into the naphthalene ring, forming naphthalenedisulfonic acid. The diisononyl groups are then introduced through a subsequent reaction, and the final product is neutralized with sodium hydroxide (NaOH) to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a powder or crystalline solid, which is then packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalenedisulfonic acid, diisononyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like chlorosulfonic acid (ClSO₃H) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
Naphthalenedisulfonic acid, diisononyl-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a staining agent for microscopy.
Medicine: It is used in the formulation of certain pharmaceuticals and as a component in drug delivery systems.
Industry: The compound is utilized in the manufacture of detergents, surfactants, and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of naphthalenedisulfonic acid, diisononyl-, disodium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,5-disulfonic acid: Another isomer of naphthalenedisulfonic acid with similar properties but different substitution patterns.
Naphthalene-2,6-disulfonic acid: A compound with sulfonic acid groups at different positions on the naphthalene ring.
Naphthalene-1,3,5-trisulfonic acid: A trisulfonic acid derivative with three sulfonic acid groups.
Uniqueness
Naphthalenedisulfonic acid, diisononyl-, disodium salt is unique due to the presence of diisononyl groups, which impart distinct hydrophobic properties and influence its solubility and reactivity. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Propiedades
Número CAS |
65451-61-8 |
|---|---|
Fórmula molecular |
C28H42Na2O6S2 |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
disodium;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C28H44O6S2.2Na/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;;/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clave InChI |
FWELJFNYYIQXFG-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCCC(C)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


